4,6-O-Ethylidene-alpha-D-glucose

Catalog No.
S588951
CAS No.
13224-99-2
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-O-Ethylidene-alpha-D-glucose

CAS Number

13224-99-2

Product Name

4,6-O-Ethylidene-alpha-D-glucose

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-,8+/m1/s1

InChI Key

VZPBLPQAMPVTFO-ACQOQSQZSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O

Synonyms

4,6-O-ethylidene glucose, ethylidene glucose

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O)O)O

Inhibitor of Glucose Transport:

  • Ethylidene-glucose has been shown to act as a competitive inhibitor of glucose transporter 1 (GLUT1) []. This means it can bind to the same site on GLUT1 as glucose, preventing glucose uptake into cells.
  • Studies have found that ethylidene-glucose inhibits the transport of the radiolabeled glucose analog 2-deoxy-D-glucose in various cell lines [, ].
  • This property makes ethylidene-glucose a potential tool for studying glucose transport and its role in various biological processes.

Investigation of Malarial Infection:

  • Researchers are investigating the potential of ethylidene-glucose to inhibit the growth of the malaria parasite Plasmodium falciparum [].
  • The parasite relies on glucose uptake for its survival, and inhibiting this process could be a potential strategy for developing new antimalarial drugs.
  • However, studies have shown that ethylidene-glucose has a low affinity for the malarial hexose transporter (PfHT1) compared to GLUT1, suggesting that it may not be an effective antimalarial agent [].

Other Potential Applications:

  • Ethylidene-glucose may also have applications in other areas of research, such as the study of diabetes and cancer.
  • However, more research is needed to explore these potential applications.

4,6-O-Ethylidene-alpha-D-glucose (also known as ethylideneglucose) is a derivative of glucose, a simple sugar found in many organisms. It is synthesized by reacting glucose with acetaldehyde, forming a cyclic ring structure between the two molecules []. Ethylideneglucose is primarily used as a research tool in the field of cell biology [].


Molecular Structure Analysis

The key feature of 4,6-O-ethylidene-alpha-D-glucose is the five-membered ring structure formed between the oxygen atoms on the 4th and 6th carbons of the glucose molecule and the carbon atom of the ethyllidene group (CH3CH=). This ring structure restricts the molecule's conformation, making it a valuable tool for studying glucose transporters in cell membranes [].


Chemical Reactions Analysis

Synthesis:

The most common method for synthesizing 4,6-O-ethylidene-alpha-D-glucose involves reacting alpha-D-glucose with acetaldehyde in an acidic solution [].

C6H12O6 (α-D-glucose) + CH3CHO (acetaldehyde) → C8H14O6 (4,6-O-ethylidene-alpha-D-glucose) + H2O (water) []

4,6-O-Ethylidene-alpha-D-glucose acts as a competitive inhibitor of glucose transporter 1 (GLUT1) []. GLUT1 is a protein channel in cell membranes that facilitates the uptake of glucose. Ethylideneglucose's structure resembles glucose, allowing it to bind to the GLUT1 transporter but prevent glucose itself from binding. This property makes ethylideneglucose useful for studying glucose transport mechanisms in cells [].

XLogP3

-1.8

Other CAS

13224-99-2

Dates

Modify: 2023-08-15

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